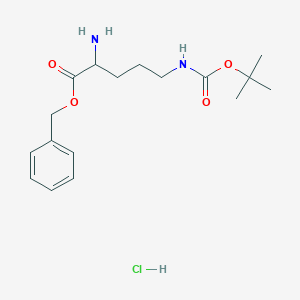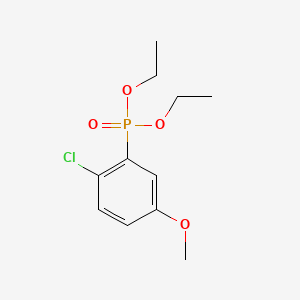
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidine Formation: The formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperidine: Lacks the trifluoromethyl group.
1-(4-Nitrophenyl)-4-(trifluoromethyl)piperidine: Lacks the methoxy group.
1-(3-Methoxyphenyl)-4-(trifluoromethyl)piperidine: Lacks the nitro group.
Uniqueness
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the piperidine ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15F3N2O3 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
1-(3-methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C13H15F3N2O3/c1-21-12-8-10(2-3-11(12)18(19)20)17-6-4-9(5-7-17)13(14,15)16/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
ZMFWJWKJSJYUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)


![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)

![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)


![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)



